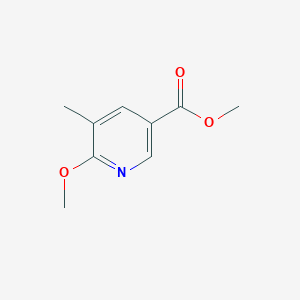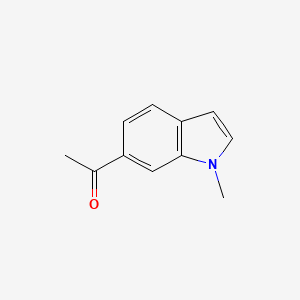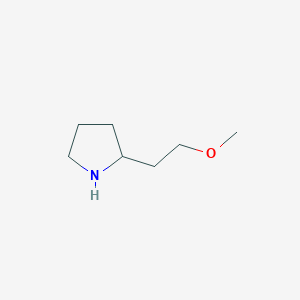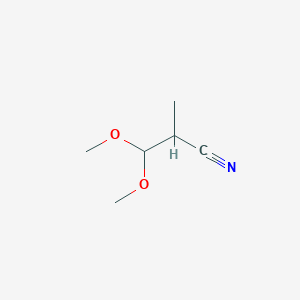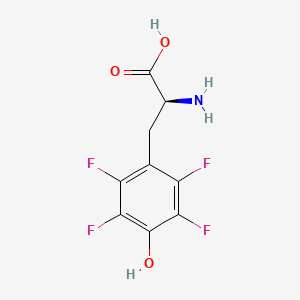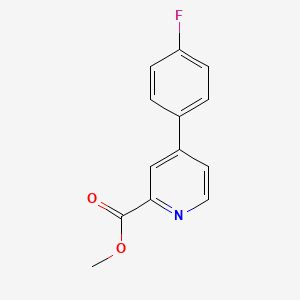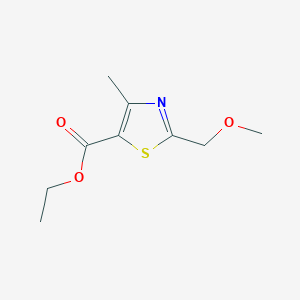amine CAS No. 1512057-46-3](/img/structure/B1396702.png)
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine
Overview
Description
(2-Bromo-5-methylphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and an ethylamine group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that amines, in general, can interact with various biological targets such as enzymes and receptors, influencing their function .
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, the nitrogen atom in the amine group can act as a nucleophile, attacking electrophilic carbon atoms, particularly in carbonyl groups .
Biochemical Pathways
Amines are known to be involved in a variety of biochemical processes, including the synthesis of proteins, neurotransmitters, and other key biomolecules .
Pharmacokinetics
They can be metabolized by various enzymes, particularly those in the liver, and are typically excreted in the urine .
Result of Action
Amines can influence a variety of biological processes depending on their specific targets .
Action Environment
The action, efficacy, and stability of (2-Bromo-5-methylphenyl)methylamine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methylamine typically involves the bromination of 5-methylbenzylamine followed by alkylation with ethylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-5-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include (2-Hydroxy-5-methylphenyl)methylamine or (2-Amino-5-methylphenyl)methylamine.
Oxidation Reactions: Products include [(2-Bromo-5-methylphenyl)methyl]ketone or [(2-Bromo-5-methylphenyl)methyl]aldehyde.
Reduction Reactions: The major product is (2-Methylphenyl)methylamine.
Scientific Research Applications
(2-Bromo-5-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
(2-Bromo-5-methylphenyl)methylamine can be compared with similar compounds such as:
- (2-Bromo-4-methylphenyl)methylamine
- (2-Bromo-6-methylphenyl)methylamine
- (2-Chloro-5-methylphenyl)methylamine
Uniqueness
The unique positioning of the bromine and methyl groups in (2-Bromo-5-methylphenyl)methylamine confers distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZKVUBLLYFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


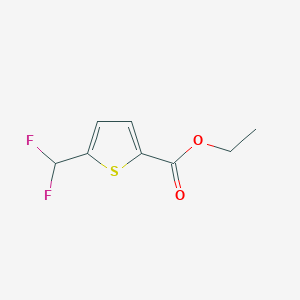
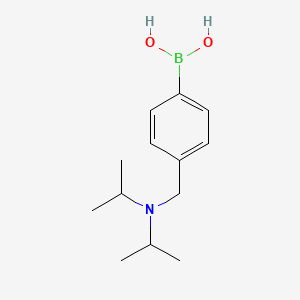
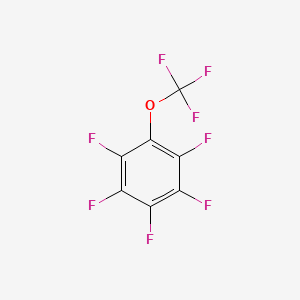
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
